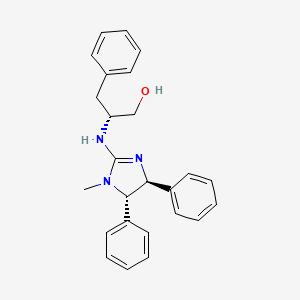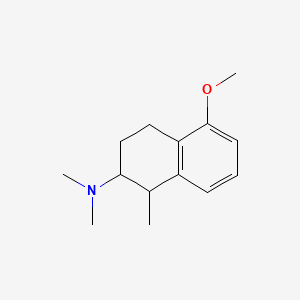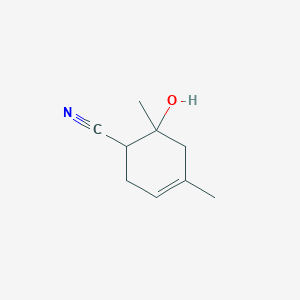![molecular formula C7H5NOS B13817593 Thiepino[4,5-d][1,2]oxazole CAS No. 20415-18-3](/img/structure/B13817593.png)
Thiepino[4,5-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiepino[4,5-d][1,2]oxazole is a heterocyclic compound with the molecular formula C7H5NOS. It is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The structure of this compound includes a fused ring system containing both sulfur and oxygen atoms, making it a unique and intriguing compound for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiepino[4,5-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines. These oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as manganese dioxide packed in reactors, can facilitate the oxidative aromatization of oxazolines to oxazoles efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Thiepino[4,5-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Palladium catalysts and phosphine ligands are employed for regioselective arylation.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Thiepino[4,5-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in catalytic reactions.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Thiepino[4,5-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. For example, oxazole derivatives have been shown to exhibit activity against enzymes involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Thiepino[4,5-d][1,2]oxazole can be compared with other oxazole derivatives, such as:
Oxazoline: A precursor in the synthesis of oxazoles, known for its use in chiral ligand synthesis.
Thiazole: Contains sulfur and nitrogen in the ring, widely studied for its medicinal properties.
This compound stands out due to its unique fused ring system, which imparts specific chemical and biological properties not found in other oxazole derivatives .
Propriétés
Numéro CAS |
20415-18-3 |
|---|---|
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
thiepino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-10-4-2-7-6(1)5-8-9-7/h1-5H |
Clé InChI |
DQTMHZSENVWYCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=CC2=C1C=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


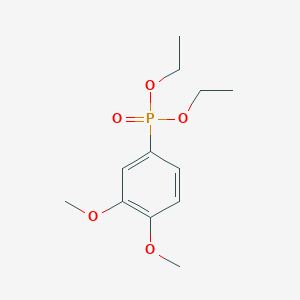
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)

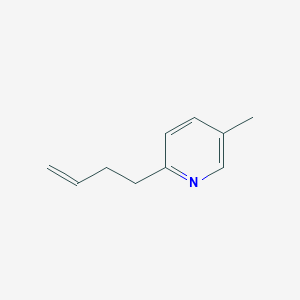
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
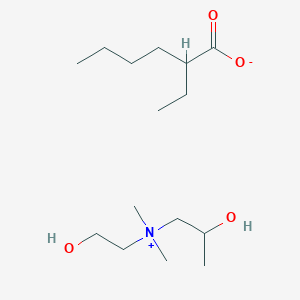
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
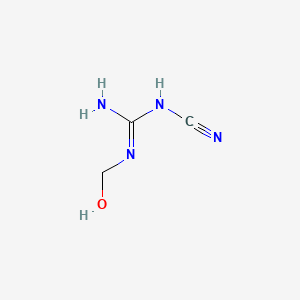
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
